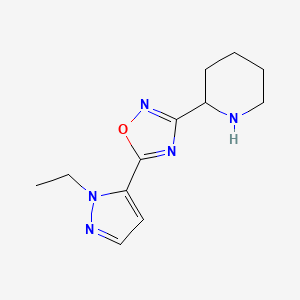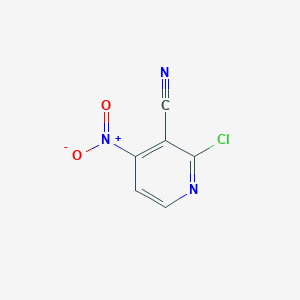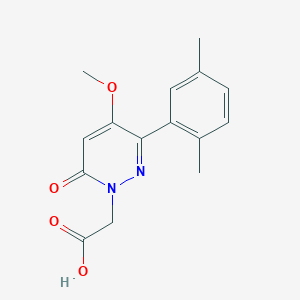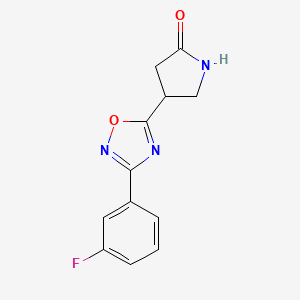
4-Bromo-6-cyanopicolinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2BrClN2O. It is a derivative of picolinic acid, featuring bromine, cyanide, and chloride functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its reactive nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyanopicolinoyl chloride typically involves the bromination of 6-cyanopicolinic acid followed by chlorination. The reaction conditions often require the use of bromine and thionyl chloride as reagents. The process can be summarized as follows:
Bromination: 6-cyanopicolinic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then reacted with thionyl chloride to replace the hydroxyl group with a chloride group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-6-cyanopicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can be hydrolyzed to form 4-Bromo-6-cyanopicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: Substituted picolinoyl derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: 4-Bromo-6-cyanopicolinic acid.
科学研究应用
4-Bromo-6-cyanopicolinoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the development of biochemical probes and inhibitors.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-6-cyanopicolinoyl chloride is primarily based on its reactivity towards nucleophiles. The presence of electron-withdrawing groups such as bromine and cyanide makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or form new bonds.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-cyanopyridine
- 6-Bromo-2-cyanopyridine
- 4-Chloro-6-cyanopicolinoyl chloride
Uniqueness
4-Bromo-6-cyanopicolinoyl chloride is unique due to the combination of bromine, cyanide, and chloride functional groups, which impart distinct reactivity patterns
属性
分子式 |
C7H2BrClN2O |
|---|---|
分子量 |
245.46 g/mol |
IUPAC 名称 |
4-bromo-6-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2BrClN2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H |
InChI 键 |
LAMFTIWWJHWRBE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C#N)C(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)


![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)


![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)

